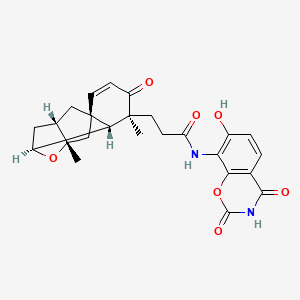

Platensimycin B2

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H26N2O7 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]-N-(7-hydroxy-2,4-dioxo-1,3-benzoxazin-8-yl)propanamide |

InChI |

InChI=1S/C25H26N2O7/c1-23(16(29)5-8-25-10-12-9-15(20(23)25)34-24(12,2)11-25)7-6-17(30)26-18-14(28)4-3-13-19(18)33-22(32)27-21(13)31/h3-5,8,12,15,20,28H,6-7,9-11H2,1-2H3,(H,26,30)(H,27,31,32)/t12-,15+,20+,23-,24+,25+/m1/s1 |

InChI Key |

QPYJCWMWYJIYBV-YURBTCIXSA-N |

Isomeric SMILES |

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC6=C5OC(=O)NC6=O)O)O2 |

Canonical SMILES |

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC6=C5OC(=O)NC6=O)O)O2 |

Origin of Product |

United States |

Molecular Mechanism of Action of Platensimycin B2

Identification and Specificity of Target Enzymes

Inhibition of Bacterial Type II Fatty Acid Synthesis (FASII) Pathway

Platensimycin (B21506) B2 exerts its potent antibacterial effects by targeting and inhibiting the bacterial Type II Fatty Acid Synthesis (FASII) pathway. nih.govresearchgate.net This pathway is responsible for producing essential fatty acids that are crucial components of bacterial cell membranes. wikipedia.orgnih.gov Unlike the Type I Fatty Acid Synthase (FASI) system found in mammals, the FASII pathway in bacteria consists of a series of discrete, individual enzymes that carry out the steps of fatty acid elongation. mdpi.compdx.edu This fundamental difference in the organization of fatty acid synthesis between bacteria and eukaryotes provides a basis for the selective action of antibiotics like Platensimycin B2. mdpi.compdx.edu

The compound specifically interferes with the condensation steps in the fatty acid biosynthesis cycle. wikipedia.org By inhibiting this critical process, this compound effectively halts the production of fatty acids, leading to the disruption of bacterial cell membrane integrity and ultimately causing cell death. ontosight.ai Its unique mechanism of action makes it a significant candidate for combating antibiotic-resistant bacterial strains. nih.govontosight.ai

Selective Targeting of β-Ketoacyl-Acyl Carrier Protein Synthase I/II (FabF/B)

The primary molecular target of this compound within the FASII pathway is β-ketoacyl-acyl carrier protein synthase I/II, more commonly known as FabF/B. nih.govwikipedia.orgnih.gov These enzymes are responsible for catalyzing the condensation reaction between an acyl-acyl carrier protein (ACP) and malonyl-ACP, a key elongation step in fatty acid synthesis. semanticscholar.orgf1000research.com this compound is a potent and selective inhibitor of FabF. mdpi.comcaymanchem.comsigmaaldrich.com

In vitro studies have demonstrated the high affinity of this compound for its target. For instance, it inhibits S. aureus FabF with an IC50 value of 48 nM and E. coli FabF with an IC50 of 160 nM. mdpi.comcaymanchem.comsigmaaldrich.com In contrast, its inhibitory activity against other enzymes in the pathway, such as the initiation condensing enzyme FabH, is significantly weaker, with an IC50 value of 67 µM. sigmaaldrich.comcore.ac.uk This high degree of selectivity for FabF/B contributes to its potent antibacterial properties against a broad spectrum of Gram-positive bacteria. nih.govnih.gov

| Target Enzyme | Organism | IC50 (nM) |

|---|---|---|

| FabF | S. aureus | 48 |

| FabF | E. coli | 160 |

| FabH | S. aureus | 67,000 |

Differentiation from Eukaryotic Fatty Acid Synthesis Pathways

A crucial aspect of this compound's potential as an antibiotic is its selectivity for the bacterial FASII pathway over the eukaryotic FASI pathway. nih.govmdpi.com Fatty acid synthesis in eukaryotes, including mammals, is carried out by a large, multifunctional enzyme complex known as FASI, where all the catalytic domains are part of a single polypeptide chain. mdpi.comwikipedia.org In contrast, the bacterial FASII system is composed of discrete, monofunctional enzymes. mdpi.compdx.edu

This structural and organizational difference is the primary reason for the selective inhibition by this compound. mdpi.compdx.edu The compound is a potent and highly selective inhibitor of the bacterial FabF enzyme but does not significantly affect the mammalian FASI system at therapeutic concentrations. nih.govresearchgate.net This selectivity minimizes the potential for toxicity in mammalian cells, a highly desirable characteristic for any antibiotic. sigmaaldrich.commerckmillipore.com

Ligand-Target Molecular Interactions

Binding with the Acyl-Enzyme Intermediate

A distinctive feature of this compound's mechanism is its specific binding to the acyl-enzyme intermediate of FabF, rather than the free enzyme. nih.govsigmaaldrich.comrsc.org Direct binding assays and X-ray crystallographic studies have confirmed that this compound only interacts with FabF after the enzyme has been acylated, a state where a fatty acid substrate is covalently bound to the active site cysteine residue. nih.govrsc.org

The binding of the acyl group to the enzyme induces a conformational change that is necessary for this compound to bind effectively. nih.govsigmaaldrich.com The benzoic acid moiety of this compound plays a critical role in this interaction, forming a salt bridge with two key histidine residues (His303 and His340) in the active site of FabF. rsc.org This interaction occupies the binding pocket that would normally accommodate malonyl-ACP, thereby blocking the condensation reaction and halting fatty acid elongation. f1000research.com

Conformational Changes Induced by Ligand Binding

The interaction between this compound and the acylated FabF enzyme involves significant conformational changes in the protein. nih.govsigmaaldrich.comrsc.org The initial acylation of the enzyme, where a fatty acid chain attaches to the active site cysteine (e.g., Cys163 in E. coli FabF), triggers a conformational shift. rsc.org This shift opens up the binding site, making it accessible to this compound. rsc.org

A key event in this process is the movement of a "gatekeeper" residue, typically a phenylalanine (e.g., Phe400 in E. coli FabF), which swings away to create space for the inhibitor to bind. rsc.org Once bound, the benzoic acid group of this compound interacts with the catalytic histidine residues, while the phenyl ring of the inhibitor establishes an edge-to-face interaction with the repositioned gatekeeper phenylalanine. rsc.org These induced conformational changes are essential for the tight and specific binding of this compound, leading to the potent inhibition of the FabF/B enzyme. sigmaaldrich.comrsc.org

Computational Modeling and Molecular Docking of Binding Modes

Computational modeling and molecular docking are essential in silico techniques used to predict and analyze the binding interactions between a ligand, such as an antibiotic, and its protein target at the molecular level. While specific computational studies exclusively focused on this compound are not extensively reported in the peer-reviewed literature, the binding mode can be inferred from the comprehensive modeling performed on its parent compound, Platensimycin (PTM). These studies provide a robust framework for understanding how this compound likely interacts with its target, the β-ketoacyl-[acyl carrier protein] synthase (FabF).

Researchers consistently utilize the X-ray crystal structure of Escherichia coli FabF, particularly the C163Q mutant, in complex with Platensimycin (PDB ID: 2GFX) as the foundational template for molecular docking experiments. researchgate.netnih.gov This mutant form of the enzyme mimics the acylated state, which is the form that Platensimycin preferentially binds to. rsc.org Software platforms such as Molecular Operating Environment (MOE) and Glide are commonly employed to perform the docking simulations, which predict the most favorable binding poses and interaction energies. researchgate.net

These computational models have been instrumental in rationalizing the structure-activity relationships of various Platensimycin analogues. The docking analyses consistently show that the molecule orients itself within the FabF active site to establish several key interactions, which are critical for its inhibitory activity.

The binding is characterized by interactions with two distinct regions of the active site:

The Benzoic Acid Moiety Binding: The 3-amino-2,4-dihydroxybenzoic acid portion of Platensimycin forms crucial hydrogen bonds and salt bridge interactions with catalytic histidine residues, His303 and His340. researchgate.net This anchors the inhibitor within the active site. The phenyl ring of the benzoic acid moiety also provides an edge-to-face interaction with the gatekeeper residue, Phenylalanine (Phe400). rsc.org

The Polycyclic Ketolide Moiety Binding: The complex tetracyclic cage structure, or ketolide portion, also forms significant interactions. The ether oxygen within the cage typically forms a hydrogen bond with the hydroxyl group of Threonine (Thr270), while another key hydrogen bond is often observed with the backbone amide of Alanine (B10760859) (Ala309). researchgate.netnih.gov

Computational docking of various derivatives has shown that modifications to the terpene cage can introduce new interactions with residues at the periphery of the active site, such as Arginine (Arg206), potentially enhancing antibacterial activity. nih.gov Conversely, alterations that disrupt the key interactions within the catalytic pocket, such as removing the ether oxygen's hydrogen bond with Thr270, have been shown to reduce binding affinity. rsc.org

The data derived from these computational studies are summarized in the table below, detailing the key molecular interactions predicted by docking Platensimycin into the FabF active site.

| Platensimycin Moiety | Interacting FabF Residue | Type of Interaction | Reference |

| Benzoic Acid Group | His303 | Hydrogen Bond / Salt Bridge | researchgate.net |

| Benzoic Acid Group | His340 | Hydrogen Bond / Salt Bridge | researchgate.net |

| Benzoic Acid Phenyl Ring | Phe400 | Edge-to-Face Pi-Stacking | rsc.org |

| Tetracyclic Cage (Ether Oxygen) | Thr270 | Hydrogen Bond | researchgate.netnih.govrsc.org |

| Tetracyclic Cage | Ala309 | Hydrogen Bond | researchgate.netnih.gov |

| Tetracyclic Cage (Derivatives) | Arg206 | Hydrogen Bond | nih.gov |

These detailed computational findings not only confirm the binding mode observed in crystallographic studies but also provide a predictive tool for designing novel Platensimycin analogues with potentially improved potency and pharmacokinetic properties. The same principles and models would be applied to predict the specific binding interactions of this compound.

Biosynthetic Pathways and Engineering of Platensimycin B2

Elucidation of the Biosynthetic Route

The biosynthesis of platensimycin (B21506) and its analogs is a complex process involving the convergence of two distinct metabolic pathways to create its hybrid structure. nih.gov This structure consists of a polycyclic enone core linked to an aminobenzoic acid moiety. nih.govrsc.org

Precursor Incorporation Studies

Early investigations into the biosynthesis of platensimycin utilized stable-isotope labeling experiments to trace the origins of its molecular components. nih.gov These studies revealed that the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) portion of the molecule is derived from intermediates of the tricarboxylic acid (TCA) cycle and glycolysis. nih.govrsc.org Specifically, sodium acetate (B1210297) and sodium pyruvate (B1213749) were found to be incorporated into the ADHBA moiety. nih.gov

The tetracyclic ketolide core, on the other hand, was shown to originate from the non-mevalonate, or methylerythritol phosphate (B84403) (MEP), pathway for terpenoid biosynthesis. nih.gov This was evidenced by the successful incorporation of labeled pyruvate, while labeled acetate and mevalonate (B85504) were not incorporated. nih.gov The labeling pattern observed was consistent with the formation of the tetracyclic structure from a diterpenoid precursor, which was later supported by the isolation of a 20-carbon congener, homoplatensimide A. nih.gov These precursor-feeding experiments were crucial in establishing the fundamental building blocks of the platensimycin scaffold. rsc.orgmdpi.com

Role of Diterpene Synthases (e.g., PtmT1, PtmT3) in Scaffold Formation

The divergence in the biosynthesis of platensimycin and its close analog, platencin (B21511), is controlled by two dedicated diterpene synthases, PtmT1 and PtmT3. nih.govnih.gov These enzymes act on a common precursor, ent-copalyl diphosphate (B83284) (ent-CPP), to generate distinct molecular scaffolds. nih.govresearchgate.net

PtmT3 is an ent-kaurene (B36324) synthase that directs the biosynthesis towards the platensimycin scaffold. nih.govnih.gov In contrast, PtmT1, which is also referred to as PtnT1, functions as an ent-atiserene synthase, leading to the formation of the platencin scaffold. nih.gov The discovery of these dedicated synthases was a significant finding, as it revealed a previously unknown pathway for the biosynthesis of diterpenoid natural products from the common intermediate ent-CPP. nih.gov The presence of the ptmT3 gene within the platensimycin gene cluster is a key determinant for the production of the ent-kaurene-derived core of platensimycin. nih.gov

| Enzyme | Function | Precursor | Product Scaffold |

| PtmT1/PtnT1 | ent-atiserene synthase | ent-CPP | ent-atiserene (for platencin) |

| PtmT3 | ent-kaurene synthase | ent-CPP | ent-kaurene (for platensimycin) |

Characterization of Tailoring Enzyme Activities and Substrate Promiscuity

Following the formation of the initial diterpene scaffolds, a series of tailoring enzymes modify these intermediates to produce the final platensimycin and platencin molecules. These enzymes exhibit a degree of substrate promiscuity, as they are capable of acting on the distinct scaffolds of both platensimycin and platencin. nih.gov

One such enzyme is the cytochrome P450 monooxygenase, PtmO5, which is proposed to be responsible for the formation of the characteristic ether ring found in platensimycin. nih.gov This enzyme acts on the ent-kaurene-derived intermediate. The tailoring pathway involves a number of enzymatic steps, including oxidations and other modifications, that are necessary to generate the final bioactive compounds. nih.govresearchgate.net The ability of these tailoring enzymes to process different, yet structurally related, substrates highlights the efficiency and flexibility of the biosynthetic machinery in S. platensis. nih.gov

Biosynthetic Pathway Engineering Strategies

The potential of platensimycin and its derivatives as therapeutic agents has driven efforts to improve their production through genetic engineering. These strategies focus on manipulating the biosynthetic pathway to enhance yields and create novel analogs.

Genetic Manipulation Techniques (e.g., CRISPR-Cas9 System in Streptomyces platensis)

The development of genetic tools for Streptomyces has been pivotal in engineering the biosynthesis of platensimycin. The CRISPR-Cas9 system, in particular, has emerged as a powerful technique for precise genome editing in S. platensis. researchgate.netfrontiersin.org This system allows for targeted gene knockouts, insertions, and modifications with high efficiency and specificity. frontiersin.orgactinobase.orgbiorxiv.org

Researchers have successfully implemented a CRISPR-Cas9 system in S. platensis to manipulate the platensimycin biosynthetic machinery. researchgate.net This has enabled the construction of designer recombinant strains for various purposes, including the overproduction of platensimycin and the elucidation of enzyme function. researchgate.net The ability to make precise genetic modifications has overcome previous challenges associated with the genetic manipulation of this organism. researchgate.netescholarship.org

Development of Overproducing Strains

A key goal of biosynthetic engineering is to create strains that produce significantly higher titers of the desired compounds. In the case of platensimycin, this has been achieved through the targeted deletion of regulatory genes. nih.gov

By deleting the gene ptmR1, which encodes a putative transcriptional regulator, researchers were able to generate strains of S. platensis that overproduce both platensimycin and platencin. nih.gov One such engineered strain, S. platensis SB12051, was reported to produce platensimycin at a titer of 836 mg/L in an optimized medium. researchgate.net This represents a substantial increase over the production levels of the wild-type strain. researchgate.netnih.gov These results demonstrate the effectiveness of rational genetic engineering for improving the production of valuable natural products. nih.gov

| Strain | Genetic Modification | Platensimycin Titer |

| S. platensis MA7327 (wild-type) | None | ~10.1 mg/L |

| S. platensis SB12002 | ΔptmR1 | 323 ± 29 mg/L |

| S. platensis SB12051 | Engineered with CRISPR-Cas9 | 836 mg/L |

Strategies for Heterologous Expression of Biosynthetic Genes

The production of complex natural products like Platensimycin B2 often faces challenges in the native producing organisms, such as low titers, complex regulatory circuits, and difficult genetic manipulation. Heterologous expression, which involves transferring the entire biosynthetic gene cluster (BGC) into a more amenable host organism, offers a powerful strategy to circumvent these issues. nih.gov This approach facilitates not only improved production but also pathway engineering and the generation of novel analogs. nih.govnih.govsci-hub.se For the platensimycin BGC, various strategies have been employed, primarily utilizing well-characterized Streptomyces species as surrogate hosts.

A primary challenge in heterologous expression is the successful cloning and transfer of the large BGC responsible for platensimycin biosynthesis into a suitable vector. confex.com Integrative vectors are commonly preferred as they insert the BGC into the host's chromosome, leading to stable inheritance without the metabolic burden of maintaining a high-copy plasmid. mdpi.com Once the BGC is successfully transferred, the focus shifts to optimizing its expression. This is achieved through a combination of selecting an appropriate host, using strong promoters, and engineering the host's metabolism to support high-level production.

Host Selection and Engineering

The choice of a heterologous host is critical for the successful production of platensimycin. Ideal hosts are fast-growing, genetically tractable, and possess the necessary metabolic precursors. nih.gov Several Streptomyces species have been developed as "chassis" strains for expressing foreign BGCs.

Key characteristics of suitable heterologous hosts:

Genetic Amenability : The host should have a well-established genetic toolkit for transformation, gene knockout, and overexpression. frontiersin.org

Reduced Endogenous Competition : To channel metabolic resources towards the production of the target compound, engineered strains with deleted native BGCs are often used. nih.govuni-saarland.de These "clean" hosts prevent the synthesis of competing secondary metabolites, thereby increasing the availability of precursors and energy for the heterologous pathway. uni-saarland.de

Precursor Availability : The host must efficiently supply the primary metabolic building blocks required for platensimycin biosynthesis.

Commonly used heterologous hosts for natural product biosynthesis are detailed in the table below. Streptomyces lividans, in particular, has been successfully used to produce platensimycin. nih.gov

Table 1: Selected Heterologous Hosts for Natural Product Biosynthesis

| Host Species | Key Features & Advantages | Relevant Engineering Strategies |

|---|---|---|

| Streptomyces coelicolor | Model organism with a well-annotated genome and extensive genetic tools. escholarship.org | Deletion of endogenous BGCs to create "clean" strains (e.g., M1146, M1152, M1154). escholarship.org Deletion of global negative regulators (gntR, wblA) to enhance production. mdpi.comfrontiersin.org |

| Streptomyces lividans | Genetically tractable and known for its ability to express a wide range of foreign BGCs, including that of platensimycin. nih.govuni-saarland.de | Development of cluster-free chassis strains. uni-saarland.de |

| Streptomyces albus | Possesses a relatively small genome and efficient transformation systems, making it a versatile host for expressing diverse BGCs. frontiersin.org | Creation of derivatives with multiple BGC deletions (e.g., S. albus Del14). uni-saarland.de |

Vector Systems and Promoters

The expression level of the platensimycin BGC is highly dependent on the chosen vector system and the strength of the promoters driving the transcription of the biosynthetic genes.

Vector Systems : Integrative vectors based on the pSET152 plasmid and its derivatives are widely used. mdpi.com These vectors contain the phiC31 integrase system, which facilitates site-specific integration of the BGC into the host chromosome at an attB site, ensuring stable expression. uni-saarland.de For cloning particularly large BGCs, Bacterial Artificial Chromosome (BAC) vectors are employed. confex.com

Promoter Engineering : To achieve high yields, native promoters within the BGC are often replaced with strong, constitutive promoters that ensure consistent and high-level gene expression. mdpi.com Inducible promoters are also valuable tools, as they allow for temporal control of gene expression, which can be useful to avoid the toxicity of certain intermediates or products during the host's growth phase. jmb.or.kr The deletion of a GntR-like regulatory gene in S. platensis has been reported to allow for the overproduction of platensimycin, indicating that manipulation of regulatory elements is a key strategy. mdpi.com

Table 2: Promoters Used for Heterologous Gene Expression in Streptomyces

| Promoter | Type | Origin/Description | Relative Strength/Characteristics |

|---|---|---|---|

| ermEp* | Constitutive | A strong, mutated version of the ermE promoter from the erythromycin (B1671065) BGC of Saccharopolyspora erythraea. mdpi.commdpi.com | Widely used as a benchmark strong promoter in many Streptomyces species. jmb.or.kr |

| kasOp* | Constitutive | An engineered promoter of a SARP-family regulatory gene from S. coelicolor. mdpi.com | Often stronger than ermEp* in various Streptomyces hosts. mdpi.com |

| hrdBp | Constitutive | A native promoter for a principal sigma factor gene in S. coelicolor. mdpi.com | Shows strong, constitutive activity, comparable to or greater than ermEp*. mdpi.com |

| tipA | Inducible | Induced by the antibiotic thiostrepton. mdpi.comjmb.or.kr | Allows for tightly controlled, high-level gene expression, though it can have some basal (leaky) expression. jmb.or.kr |

By combining these strategies—selecting an optimized host, using stable integrative vectors, and driving expression with powerful promoters—researchers can effectively harness heterologous systems for the robust production of this compound and explore its biosynthetic pathway.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Platensimycin |

| Erythromycin |

| Avermectin |

| Aborycin |

Chemical Synthesis and Analogue Development of Platensimycin B2

Total Synthesis Methodologies for Platensimycin (B21506) B2

The total synthesis of platensimycin and its analogues, including Platensimycin B2, presents a formidable challenge due to their complex, sterically congested tetracyclic core structure. Various research groups have devised ingenious strategies to construct this intricate molecular architecture.

Retrosynthetic Analysis and Strategic Disconnections

A common retrosynthetic strategy for platensimycin and its congeners involves a convergent approach. nih.gov The primary disconnection is typically the amide bond linking the aminobenzoic acid moiety and the polycyclic carboxylic acid core, known as platensic acid or its analogue. nih.govresearchgate.net This simplifies the target into two key fragments: the aromatic amine and the complex cage-like structure. researchgate.net

Further retrosynthetic analysis of the tetracyclic core of platensimycin reveals several strategic disconnections. One approach simplifies the cage to a tetracyclic ketolide intermediate, which is then broken down further. nih.gov A key disconnection often involves revealing a spirocyclic cyclohexadiene intermediate, which can be traced back to a more straightforward enyne precursor. researchgate.net Another strategy disconnects the oxatetracyclic core at the C4-C5 and C8-C9 single bonds, leading to a simpler bicyclic triene precursor. nih.gov This triene can then be conceptually derived from a bicyclic ketone. nih.gov

Stereoselective and Enantioselective Synthetic Approaches

The stereochemistry of platensimycin and its analogues is crucial for their biological activity. Therefore, establishing the correct absolute stereochemistry is a paramount goal in their total synthesis. Several enantioselective strategies have been successfully implemented.

One prominent approach utilizes a chiral pool starting material, such as natural (+)-carvone, to dictate the stereochemistry of the final product. nih.govnih.gov This method has been employed to construct the oxatetracyclic core of (-)-platensimycin. nih.govnih.gov Another powerful strategy involves the use of asymmetric catalysis. For instance, a rhodium-catalyzed asymmetric cycloisomerization of a terminal enyne has been developed to set a key stereocenter. nih.govorganic-chemistry.org This reaction converts a symmetrical, achiral 1,6-enyne precursor into a chiral spirocyclic cyclopentyl ring with high enantioselectivity. nih.gov Additionally, a hypervalent iodine-mediated dearomatizing cyclization of an enantiopure substrate has been used as an alternative asymmetric route to the core structure. nih.gov Other enantioselective methods include the use of chiral auxiliaries and organocatalysis to control stereochemistry during key bond-forming reactions. organic-chemistry.org A chiral-pool-based synthesis starting from (S)-lactic acid has also been reported for the platensimycin core. nih.gov

Key Cascade Reactions and Reaction Methodologies

The efficient construction of the complex polycyclic core of platensimycin analogues often relies on powerful cascade reactions and other key methodologies that form multiple bonds in a single operation.

The intramolecular Diels-Alder reaction is a cornerstone of several synthetic routes. nih.govhanyang.ac.krresearchgate.net This reaction can construct the oxatetracyclic core and set multiple stereocenters, including quaternary carbons, in one step. nih.gov The electronic properties of the diene and dienophile can be tuned to control the reaction's outcome and prevent undesired side reactions like a 1,5-hydride shift. nih.govresearchgate.net

Metal-catalyzed cyclizations are also pivotal. A Trost cycloisomerization was used in an early synthesis to form a spirocycle. researchgate.net More advanced rhodium-catalyzed asymmetric cycloisomerizations have been developed for enantioselective synthesis. nih.gov A silver(I)-promoted cyclization of a δ6-α-iodoketone has also been developed as a key carbon-carbon bond-forming reaction. nih.gov

Other significant reactions include:

Samarium diiodide-mediated ketyl radical cyclization: This reaction is used to forge one of the final bonds of the core structure. nih.gov

Oxidative dearomatization/intramolecular Diels-Alder reaction: This sequence provides access to highly functionalized building blocks. researchgate.net

A Gais's asymmetric Horner-Wadsworth-Emmons reaction and a Petasis olefination have been used to install key fragments. nih.gov

Analogous Structure Design and Synthesis for this compound

To understand the structural requirements for antibacterial activity and to develop potentially improved therapeutics, extensive research has been conducted on the design and synthesis of platensimycin analogues.

Comprehensive Structure-Activity Relationship (SAR) Studies of Platensimycin Scaffolds

Structure-activity relationship (SAR) studies have been crucial in identifying the key pharmacophoric elements of the platensimycin scaffold. nih.govresearchgate.net These studies involve systematically modifying different parts of the molecule and evaluating the impact on antibacterial activity.

While the cage domain can tolerate considerable structural modifications without a complete loss of biological action, the substituted benzoic acid domain is a highly conserved structural motif with strict functional group requirements. nih.gov This suggests that while the cage provides a necessary scaffold, the specific interactions of the benzoic acid moiety with the target enzyme, FabF, are paramount. nih.gov Molecular docking studies have shown that the aminobenzoic acid moiety of active analogues makes key hydrogen-bonding interactions with active site residues of FabF. mdpi.com

Investigation of Modifications to the Benzoic Acid Moiety

The 3-amino-2,4-dihydroxybenzoic acid (ADHBA) portion of platensimycin is known to make critical interactions with the active site of its target enzyme. nih.gov Consequently, modifications to this moiety have been a major focus of analogue development.

Early studies suggested that this part of the molecule was highly conserved, with most changes leading to a loss of activity. nih.gov However, more recent research has shown that some modifications are tolerated. Twenty PTM derivatives with varying aminobenzoic acids were semisynthesized, and a few of them showed moderate antibacterial activities against S. aureus. nih.gov This indicates that modification of the aminobenzoic acid is a viable strategy to diversify the platensimycin scaffold. nih.gov The goal of these modifications is often to improve the pharmacokinetic properties of the parent compound, which has been a major hurdle for its clinical development. mdpi.com

Diversification Strategies for the Tetracyclic Cage Domain

The tetracyclic cage, or ketolide core, of platensimycin and its analogues is a structurally complex moiety that has been a significant focus of synthetic diversification. mdpi.comnih.gov Structure-activity relationship (SAR) studies have revealed that while the 2,4-dihydroxybenzoic acid portion of the molecule is highly conserved with strict functional group requirements, the cage domain can tolerate considerable structural changes without a complete loss of biological activity. mdpi.comresearchgate.net This tolerance makes the tetracyclic cage a prime target for generating novel analogues with potentially improved properties.

Strategies for diversifying this domain primarily involve two approaches: building modified cage structures from the ground up or performing modifications on the pre-formed core of the natural product. Synthetic routes often target key intermediates, such as the aliphatic tetracyclic ketolide core, which can then be coupled with the aromatic amine component. mdpi.com For instance, cascade cyclization reactions have been employed for the rapid and diastereoselective construction of the tricyclic core of related diterpenoids, a strategy that offers a pathway to diverse cage structures. mdpi.com

Modifications on the existing tetracyclic cage have proven to be a fruitful avenue for diversification. The unique structure of the cage, featuring a cyclohexenone ring, presents several sites for chemical modification. nih.gov For example, the α-position of the enone system within the cage is a key site for introducing new substituents. nih.gov This approach aims to rapidly diversify the platensimycin structure while preserving its antibiotic activity. nih.gov The table below summarizes the antibacterial activity of several analogues with modifications to the tetracyclic cage.

| Compound ID | Modification Type | S. aureus ATCC 29213 | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis | VRE |

| B2 | α-alkyne PTM derivative | 1 | 1 | 1 | 1 | 1 |

| B3 | α-alkyne PTM derivative | 1 | 1 | 1 | 1 | 1 |

| B6 | α-alkyne PTM derivative | 4 | 4 | 4 | 4 | 4 |

| B7 | α-alkyne PTM derivative | 1 | 1 | 1 | 1 | 1 |

| A1 | Acrylic ester analogue | 2 | 1 | 2 | 2 | 4 |

| A2 | Acrylic ester analogue | 2 | 1 | 1 | 2 | 2 |

| A5 | Acrylic ester analogue | 64 | 64 | 64 | 64 | 64 |

| A6 | Acrylic amide analogue | 16 | 8 | 8 | 16 | 16 |

| Data represents Minimum Inhibitory Concentration (MIC) in μg/mL. nih.gov Data sourced from a study on platensimycin (PTM) derivatives, applicable to understanding analogue diversification. |

These findings indicate that steric effects at the α-position of the cage moiety are a key factor influencing antibacterial activity, with smaller alkyne derivatives generally showing higher potency than larger acrylic ester or amide analogues. nih.gov

Late-Stage Functionalization Approaches (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Late-stage functionalization of the platensimycin scaffold is a powerful strategy for rapidly generating libraries of analogues from the natural product or a key synthetic intermediate. nih.govnih.gov This approach bypasses the need for lengthy de novo synthesis for each new analogue and allows for the introduction of diverse chemical functionalities onto the complex molecular framework. nih.gov Palladium-catalyzed cross-coupling reactions have been particularly instrumental in this regard, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at specific sites on the molecule. nih.govnih.gov

Several types of palladium-catalyzed reactions have been successfully applied to platensimycin and its derivatives:

Suzuki-Miyaura Cross-Coupling: This reaction has been used to create new C-C bonds by coupling halogenated platensimycin derivatives with a wide range of boronic acids. nih.gov For example, 6-iodo PTM can be coupled with various arylboronic acids using a Pd(0)/C catalyst in a mixture of DME and water. nih.gov This method led to the preparation of twenty different PTM derivatives, with some showing improved in vivo activity against MRSA compared to the parent compound. nih.gov

Heck Reaction: The Heck reaction has been employed to introduce alkenyl substituents onto the tetracyclic cage. nih.gov This provides a route to acrylic ester and amide analogues, further diversifying the structures available for biological screening. nih.gov

Sonogashira Coupling: This reaction allows for the installation of alkyne groups onto the platensimycin core. nih.gov These alkyne-containing analogues can serve as final products or as versatile intermediates for further transformations, such as cycloaddition reactions to create even more complex cage structures. nih.gov

A focused library of platensimycin derivatives was successfully prepared through a sequence involving the thiolysis of a PTM oxirane intermediate, followed by various C-C cross-coupling reactions. nih.gov This late-stage functionalization strategy yielded multiple compounds with enhanced antibacterial activity against Staphylococcus species both in vitro and in vivo. nih.govnih.gov The table below highlights some of the most active analogues generated through this approach.

| Compound ID | Description | In Vivo Activity (MRSA Peritonitis Model) |

| A1 | PTM derivative from focused library | Improved antibacterial activity over PTM |

| A3 | PTM derivative from focused library | Improved antibacterial activity over PTM |

| A17 | PTM derivative from focused library | Improved antibacterial activity over PTM |

| A28 | PTM derivative from focused library | Improved antibacterial activity over PTM; also effective in a mouse wound model |

| Data sourced from a study on the late-stage functionalization of platensimycin (PTM). nih.gov |

The success of these methods showcases that late-stage functionalization is a promising translational route for improving the pharmacokinetic and antibacterial properties of platensimycin-based antibiotics. nih.gov

High-Throughput Synthesis and Screening Methodologies for Platensimycin Analogues

The development of platensimycin analogues has benefited significantly from high-throughput synthesis and screening methodologies. sioc-journal.cn These strategies enable the rapid generation and evaluation of large numbers of compounds, accelerating the identification of candidates with superior biological activity. nih.gov The discovery of platensimycin itself originated from a target-based, high-throughput whole-cell screening of approximately 250,000 natural product extracts. mdpi.com

The general workflow for high-throughput development of platensimycin analogues involves two main stages:

Focused Library Synthesis: Leveraging the late-stage functionalization techniques described previously (e.g., Suzuki, Heck, Sonogashira couplings), a "focused library" of derivatives is synthesized. nih.govnih.gov The goal is not exhaustive diversification but rather the systematic exploration of chemical space around a specific region of the molecule, such as the tetracyclic cage. nih.gov These reactions are often performed in parallel to maximize efficiency.

High-Throughput Screening: Once the library is generated, the compounds undergo rapid biological evaluation. A common primary screening method is the paper disc diffusion assay, where crude or purified reaction products are tested for their ability to inhibit the growth of target pathogens like S. aureus ATCC 29213 and MRSA. nih.govnih.gov This qualitative or semi-quantitative screen quickly identifies "hits." These initial hits are then subjected to more rigorous secondary screening to determine their precise Minimum Inhibitory Concentrations (MICs) against a panel of bacteria. nih.gov More advanced techniques like crystallographic fragment screening have also been used to identify novel fragments that bind to the target enzyme, FabF, providing new starting points for analogue design. chemrxiv.org

This integrated approach of rapid, parallel synthesis followed by multi-tiered screening allows for the efficient navigation of the complex structure-activity landscape of platensimycin analogues, facilitating the discovery of compounds with improved potency and pharmacokinetic profiles. nih.govnih.gov

Structural Biology and Enzymological Characterization of Platensimycin B2 Interactions

X-ray Crystallography of Platensimycin (B21506) B2-Target Complexes

X-ray crystallography has been instrumental in visualizing the precise interactions between Platensimycin B2 and its enzymatic targets, providing a static yet detailed snapshot of the binding event.

Crystal structures of Escherichia coli FabF (ecFabF) and Pseudomonas aeruginosa FabF (PaFabF) in complex with this compound have been resolved, offering profound insights into the inhibitor's binding mode. asm.orgnih.govpapanatur.de A critical finding from these studies is that this compound does not bind effectively to the apoenzyme (the enzyme in its unbound state). wikipedia.org Instead, it specifically targets the acyl-enzyme intermediate, a transient state formed during the fatty acid elongation cycle. wikipedia.orgchemrxiv.org This was demonstrated in binding assays where the presence of an acyl-CoA substrate, which generates the acyl-enzyme intermediate, significantly enhanced this compound binding. chemrxiv.org

To facilitate crystallographic studies and mimic this intermediate state, researchers have utilized mutant forms of FabF where the active site cysteine (Cys163 in E. coli) is replaced with a glutamine (C163Q) or an alanine (B10760859) (C163A). wikipedia.orgchemrxiv.orgpnas.org These mutations lock the enzyme in a conformation that resembles the acyl-enzyme intermediate, leading to a reported 50-fold increase in the apparent binding affinity for this compound. chemrxiv.orgpnas.org

The crystal structures reveal that this compound binds within the malonyl-ACP binding pocket of the FabF active site. papanatur.depdx.edu This pocket is located at the interface of the dimeric enzyme. The elucidation of these complex structures has been pivotal in understanding the molecular basis of inhibition.

Table 1: Representative PDB Entries for Platensimycin-FabF Complexes

| PDB ID | Description | Organism | Resolution (Å) |

| 2GFX | E. coli FabF(C163Q) in complex with Platensimycin | Escherichia coli | 2.59 |

| 3HNZ | E. coli FabF(C163A) in complex with Platensimycin | Escherichia coli | 2.75 |

| 7OC1 | P. aeruginosa FabF(C164Q) in complex with Platensimycin | Pseudomonas aeruginosa | 1.80 |

The co-crystal structures provide a detailed map of the specific interactions between this compound and the FabF active site. A key conformational change observed upon formation of the acyl-enzyme intermediate (or its mimic) involves the residue Phenylalanine 400 (Phe400 in E. coli FabF). In the apoenzyme, Phe400 adopts a "closed" conformation that sterically hinders the binding of this compound. chemrxiv.org Upon acylation, this residue swings into an "open" conformation, creating the necessary space for the inhibitor to bind. chemrxiv.org

Within the active site, the aminobenzoic acid moiety of this compound establishes critical hydrogen bonds and ionic interactions with the catalytic machinery of the enzyme. wikipedia.org The carboxylate group of the benzoic acid ring interacts with the two highly conserved active-site histidine residues, His303 and His340 (in E. coli FabF). wikipedia.org These interactions are thought to mimic the binding of the natural substrate, malonate, effectively blocking its access to the active site. chemrxiv.org

The tetracyclic enone core of this compound, its other major structural component, settles into a largely hydrophobic pocket within the enzyme. nih.gov The specific and robust nature of these interactions explains the high potency of this compound as an inhibitor of FabF.

Protein Crystal Structures and Active Site Elucidation

Mechanistic Enzymology of FabF/B Inhibition by this compound

Enzyme kinetics and mechanistic studies have complemented the structural data, providing a dynamic understanding of how this compound disrupts the function of FabF and FabB.

Kinetic analyses have confirmed that this compound is a potent inhibitor of the elongation condensing enzymes FabF and FabB. pdx.edumedchemexpress.com The mechanism of inhibition is consistent with the structural findings, showing that this compound acts as a competitive inhibitor with respect to malonyl-ACP. nih.gov It achieves this by binding to the acyl-enzyme intermediate, thereby preventing the subsequent binding of malonyl-ACP and halting the fatty acid elongation cycle. asm.orgnih.gov

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) against FabF from various bacterial species. These values underscore the compound's potent activity.

Table 2: IC₅₀ Values of this compound against FabF

| Enzyme Source | Assay Type | IC₅₀ Value |

| Staphylococcus aureus FabF | Single enzyme assay | 48 nM |

| Escherichia coli FabF | Single enzyme assay | 160 nM |

| Staphylococcus aureus FabF | Gel elongation cell lysate | 0.13 µg/mL (≈ 294 nM) |

| Staphylococcus aureus Cellular Lipid Biosynthesis | Whole-cell labeling assay | 0.1 µM |

Note: IC₅₀ values can vary based on the specific assay conditions and enzyme preparation.

Binding assays using a radioactively labeled derivative of this compound with the E. coli FabF lauroyl-CoA intermediate yielded a binding affinity (IC₅₀) of 19 nM, highlighting its strong interaction with the acylated enzyme state. chemrxiv.org

The inhibition of FabF by this compound is critically dependent on interactions with key residues in the enzyme's active site. The catalytic triad, composed of Cys163, His303, and His340 (in E. coli FabF), is central to the enzyme's condensation reaction. wikipedia.org The active site cysteine is responsible for forming the covalent acyl-enzyme intermediate. nih.gov this compound does not interact directly with the cysteine but rather takes advantage of the conformational state this intermediate induces. chemrxiv.org

The two histidine residues, His303 and His340, are crucial for the decarboxylation of the incoming malonyl-ACP substrate. wikipedia.org The crystal structures show that the carboxylate group of this compound forms strong hydrogen bonds with these two histidines, effectively occupying the malonate binding site and preventing the progression of the catalytic cycle. chemrxiv.org The movement of Phe400 is another critical element, acting as a gate that opens to allow inhibitor binding only after the enzyme has been acylated. chemrxiv.orgpnas.org

A key characteristic of this compound is its remarkable selectivity for the elongation condensing enzymes (FabF/B) over the initiation condensing enzyme, FabH. pdx.edunih.gov FabH catalyzes the initial condensation step in fatty acid synthesis, using acetyl-CoA as a primer, whereas FabF/B is responsible for all subsequent elongation cycles. mdpi.com

Enzymatic assays consistently demonstrate that this compound is a significantly weaker inhibitor of FabH. This selectivity is crucial to its antibiotic profile.

Table 3: Comparative Inhibition of S. aureus Condensing Enzymes by this compound

| Target Enzyme | IC₅₀ Value | Fold Selectivity (FabF vs. FabH) |

| FabF | 48 nM | >1,300-fold |

| FabH | 67 µM | |

| FabF (PAGE elongation assay) | 0.13 µg/mL | ≈ 838-fold |

| FabH (PAGE elongation assay) | 109 µg/mL |

This high degree of selectivity indicates that despite both being condensing enzymes, there are significant structural or conformational differences between the active sites of FabF and FabH that this compound exploits. mdpi.com This contrasts with the related natural product, platencin (B21511), which is a more balanced dual inhibitor of both FabF and FabH. nih.govresearchgate.net The focused inhibition of FabF by this compound represents a highly specific mechanism for disrupting bacterial fatty acid synthesis. pnas.org

Functional Role of Key Catalytic Residues in Inhibition

Biophysical Characterization of this compound-Protein Interactions

The biophysical characterization of a ligand's interaction with its protein target is fundamental to understanding its mechanism of action and potential as a therapeutic agent. This involves quantifying the strength of the binding and elucidating the dynamic nature of the interaction at an atomic level. While extensive research has been conducted on the parent compound, platensimycin, specific biophysical data for the analog this compound is limited in publicly available scientific literature.

Quantitative Determination of Binding Affinities (e.g., IC50 values, WaterLOGSY)

The binding affinity of a compound to its target enzyme is a critical measure of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Techniques like Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) are also employed to confirm binding interactions, particularly for weaker binders.

For this compound, specific IC50 values against its putative target, the fatty acid synthase (FAS) condensing enzyme FabF, are not extensively reported in peer-reviewed literature. This compound was isolated from Streptomyces platensis MA7327 along with other analogs. npatlas.org However, subsequent studies have indicated that this compound, much like Platensimycin B1 and B3, demonstrates poor antibacterial activity. nih.gov This low potency is attributed to the modification of the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) moiety, which is crucial for effective binding to the target enzyme. nih.gov The lack of significant biological activity likely explains the absence of detailed quantitative binding affinity studies, such as IC50 determination or WaterLOGSY experiments, for this particular analog.

Characteristics of this compound

| Attribute | Information | Reference |

|---|---|---|

| Molecular Formula | C25H26N2O7 | npatlas.org |

| Origin | Isolated from Streptomyces platensis MA7327 | npatlas.org |

| Reported Biological Activity | Poor antibacterial activity | nih.gov |

| IC50 vs. FabF | Not reported in available literature | N/A |

Protein-Ligand Dynamics Studies via Molecular Dynamics Simulations

A review of the scientific literature indicates that specific molecular dynamics simulation studies focusing exclusively on this compound's interaction with proteins like FabF have not been published. Such studies are typically performed on compounds that exhibit potent activity to better understand the structural basis for their efficacy. For instance, MD simulations have been conducted for the parent compound, platensimycin (PTM), to evaluate the stability of its complex with the FabF enzyme. nih.gov These simulations for PTM have helped to analyze the root mean square deviation (RMSD) of the protein backbone and the non-bond interaction energies, providing a dynamic picture of how the inhibitor remains in the active site. nih.gov However, due to the reported low activity of this compound, similar in-depth computational studies to characterize its dynamic interactions with FabF have not been prioritized in the available research.

Mechanisms of Resistance to Platensimycin B2 and Strategies for Overcoming Challenges

Bacterial Resistance Mechanisms to Platensimycin (B21506) B2

Bacteria have evolved sophisticated strategies to counteract the inhibitory effects of antibiotics. In the case of Platensimycin B2, which targets fatty acid synthesis, resistance mechanisms primarily involve alterations of the drug's target and active removal of the compound from the cell.

Target Replacement Mechanisms within Producer Strains

The organisms that naturally produce antibiotics must possess inherent resistance to avoid self-destruction. The producer of platensimycin, Streptomyces platensis, employs a target replacement strategy as a primary self-resistance mechanism. nih.govnih.gov The biosynthetic gene clusters for platensimycin (PTM) and the related compound platencin (B21511) (PTN) contain a gene, ptmP3 or ptnP3 respectively, that encodes a FabF homologue. nih.govnih.gov This homologue can functionally replace the usual fatty acid synthesis enzymes, FabH and FabF, which are the targets of platensimycin. nih.govnih.gov Expression of ptmP3 in a susceptible host, Streptomyces albus, conferred resistance to both platensimycin and platencin, demonstrating its role as a target replacement protein. nih.gov This finding highlights a sophisticated evolutionary adaptation in the producer organism to protect its vital metabolic pathways.

Target Modification through Gene Mutation (e.g., Altered FabF)

In addition to target replacement, the producing organism, S. platensis, also exhibits a secondary resistance mechanism through target modification. nih.govnih.gov The native FabF enzyme within S. platensis is inherently resistant to platensimycin. nih.govnih.gov This suggests that the producer strain has evolved a variant of the target enzyme that is less susceptible to inhibition by the antibiotic it produces.

In non-producing pathogenic bacteria, mutations in the target gene can also lead to resistance. While platensimycin targets the FabF/B enzymes, which are crucial for fatty acid biosynthesis, mutations in and around the active site of these enzymes could potentially reduce the binding affinity of the drug, thereby conferring resistance. rcsb.orgresearchgate.net Studies have shown that mutations in the fabH gene can confer resistance to FabF-directed inhibitors like platensimycin in Staphylococcus aureus, indicating that alterations in related components of the fatty acid synthesis pathway can also lead to resistance. researchgate.net The interaction of platensimycin with its target is specific; it binds to the acyl-enzyme intermediate of FabF. rcsb.org This suggests that mutations preventing the formation of this intermediate or altering the binding pocket could be a viable resistance strategy for bacteria.

Table 1: Investigated Resistance Mechanisms to Platensimycin and Related Compounds

| Resistance Mechanism | Organism/System | Key Genes/Proteins Involved | Description | Reference |

|---|---|---|---|---|

| Target Replacement | Streptomyces platensis (Producer) | ptmP3/ptnP3 | A FabF homologue encoded within the biosynthetic gene cluster functionally replaces the susceptible FabF and FabH enzymes. | nih.govnih.gov |

| Target Modification | Streptomyces platensis (Producer) | Native FabF | The producer's own FabF enzyme is inherently resistant to platensimycin. | nih.govnih.gov |

| Target Modification (Mutation) | Staphylococcus aureus | fabH | Mutations in the initiation condensing enzyme FabH can confer cross-resistance to the elongation condensing enzyme (FabF) inhibitor platensimycin. | researchgate.net |

Role of Efflux Pump Systems in Gram-Negative Bacteria

Gram-negative bacteria possess an outer membrane that acts as a significant permeability barrier, limiting the entry of many antibiotics. frontiersin.org In addition to this intrinsic defense, they utilize efflux pumps, which are transport proteins that actively extrude toxic compounds, including antibiotics, from the cell. nih.govnih.govbmbreports.org These pumps are a major contributor to both intrinsic and acquired resistance in Gram-negative bacteria. bmbreports.orggardp.org

The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important in conferring multidrug resistance in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govgardp.org These tripartite systems span the inner membrane, periplasm, and outer membrane, effectively removing antibiotics from the cell before they can reach their intracellular targets. nih.gov While platensimycin shows potent activity against Gram-positive bacteria, its effectiveness against Gram-negative bacteria is limited, likely due to the combination of the outer membrane barrier and the action of these efflux pumps. wikipedia.orgscispace.com Overexpression of these pumps can lead to clinically significant levels of resistance. nih.gov

Academic Approaches to Circumventing Resistance Development

The inevitability of resistance development necessitates proactive strategies to design more resilient antibiotics. Researchers are exploring several innovative approaches to overcome the challenges posed by bacterial resistance to compounds like this compound.

Design of Multi-Target Inhibitors

One promising strategy to combat resistance is the development of multi-target inhibitors. researchgate.net The rationale behind this approach is that it is statistically less likely for a bacterium to develop simultaneous mutations in multiple essential targets to confer resistance. nih.gov Platencin, a related natural product, is a natural example of a multi-target inhibitor, as it inhibits both FabF and FabH with similar efficiency. mdpi.comrsc.org

The design of single molecules that can inhibit multiple targets, or the combination of different pharmacophores into a single hybrid molecule, are active areas of research. researchgate.net For instance, inhibitors that simultaneously target multiple enzymes in the peptidoglycan biosynthesis pathway have been developed as a proof-of-concept. researchgate.net This strategy aims to create more durable antibiotics with a higher barrier to resistance. rsc.org

Modulation of Bacterial Permeability Barriers

To enhance the efficacy of antibiotics against Gram-negative bacteria, strategies to overcome the outer membrane permeability barrier are being investigated. nih.gov This can involve modifying the antibiotic to improve its penetration or co-administering it with a compound that disrupts the outer membrane or inhibits efflux pumps. mdpi.comucl.ac.uk

The functional activity of porins, the protein channels through which small hydrophilic drugs enter Gram-negative bacteria, can be modulated. nih.gov Research into how to keep these channels open could improve antibiotic influx. Furthermore, the development of efflux pump inhibitors (EPIs) is a major focus. gardp.org An effective EPI would block the removal of the antibiotic, thereby increasing its intracellular concentration and restoring its activity. nih.govgardp.org While no EPIs are currently approved for clinical use, various chemical families are being explored for their potential to inhibit RND efflux pumps. nih.govgardp.org

Advanced Research Directions and Future Perspectives for Platensimycin B2

Exploration of Chemical Space and Scaffold Diversification of Platensimycin (B21506) B2 Analogues

A primary focus of research has been the systematic exploration of the chemical space surrounding the platensimycin scaffold to generate analogues with improved properties. uliege.be The molecular structure of platensimycin consists of two main parts: a substituted benzoic acid moiety and a lipophilic tetracyclic cage, connected by an amide linker. nih.gov Research has shown that the substituted benzoic acid portion is a highly conserved structural motif with strict requirements for maintaining biological activity. nih.govgeneseo.edu Modifications to this part of the molecule, such as altering the 2,4-dihydroxybenzoic acid moiety, often lead to a significant loss of antibacterial potency. mdpi.com

Conversely, the cage domain has been found to tolerate considerable structural modifications without a complete loss of biological action. nih.govgeneseo.edu This has allowed for extensive scaffold diversification. Synthetic efforts have produced a wide array of analogues by modifying this tetracyclic core. For instance, researchers have successfully prepared derivatives via Heck, Sonogashira, and one-pot Sonogashira/cycloaddition reactions, leading to compounds with varied substituents. mdpi.com These studies have refined the understanding of the platensimycin pharmacophore and established crucial structure-activity relationships (SARs) that can guide the design of next-generation analogues. geneseo.edu

Several synthesized analogues have demonstrated potency comparable to the parent compound against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov The goal of these explorations is to identify scaffolds that retain potent antibacterial activity while possessing more favorable drug-like properties. nih.gov

Table 1: Selected Platensimycin Analogues and Research Findings

| Analogue/Modification | Synthetic Strategy | Key Finding | Reference(s) |

| 6-iodo PTM (4) | Gram-scale synthesis from Platensimycin. | A key intermediate for further diversification via cross-coupling reactions. Showed improved in vivo efficacy over the parent compound. | mdpi.comnih.gov |

| Heck Product (A4) | Heck reaction on 6-iodo PTM. | Approximately equipotent to Platensimycin against S. aureus. Showed improved in vivo efficacy in both peritonitis and skin infection mouse models. | mdpi.comnih.gov |

| Sonogashira Product (B8) | Sonogashira reaction on 6-iodo PTM. | Potency against S. aureus was comparable to Platensimycin. Exhibited improved efficacy in a mouse peritonitis model. | nih.gov |

| Cyclohexenone Analogue (14) | Multi-step synthesis involving double alkylation and cross-metathesis. | Explored modifications to the tetracyclic cage domain, demonstrating that this part of the molecule can be altered while retaining biological action. | nih.gov |

| Pyran Analogue (9) | Multi-step synthesis starting from a previously prepared intermediate. | Probed the structural requirements of the cage domain, contributing to the understanding of the platensimycin pharmacophore. | nih.gov |

| Simple Anilide Analogues | One-step synthesis from 2-nitrophenol (B165410) esters. | Simplified analogues based on the o-hydroxy-anilide partial structure were created to probe the essential components for activity. | nih.govsemanticscholar.org |

Integration of Artificial Intelligence and Machine Learning in Platensimycin B2-Inspired Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers significant potential for developing this compound-inspired therapeutics. scielo.brfarmaciajournal.com These computational tools can accelerate the design-build-test-learn cycle, making the discovery process more efficient and cost-effective. mdpi.comwiley.com

For a compound like this compound, AI and ML can be applied in several key areas:

Virtual Screening and Target Identification: ML models can be trained on large datasets of known antimicrobial compounds to learn the molecular features associated with antibacterial activity. amr-action.au These models can then screen vast virtual libraries of molecules to identify novel scaffolds that are predicted to inhibit the fatty acid synthesis (FASII) pathway, similar to this compound. scielo.bramr-action.au

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have desirable properties. mdpi.com By providing the model with the known structure of the this compound binding site on its target enzyme (FabF), AI can generate novel, synthesizable molecules predicted to have high binding affinity and specificity. farmaciajournal.com

Property Prediction: A significant hurdle for platensimycin was its poor pharmacokinetic profile. mdpi.com AI/ML algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for newly designed analogues in silico, allowing researchers to prioritize the synthesis of compounds with a higher probability of success in later developmental stages. mdpi.com

Applications of Synthetic Biology for Novel this compound Analogue Generation

Synthetic biology provides powerful tools to access and expand the chemical diversity of natural products like this compound. researchgate.net This approach involves the engineering of microbial hosts to produce novel analogues that may not be accessible through traditional chemical synthesis. isomerase.com

Key strategies include:

Heterologous Expression: The biosynthetic gene cluster (BGC) responsible for platensimycin production in Streptomyces platensis can be transferred and expressed in a more genetically tractable host organism. researchgate.net This facilitates easier genetic manipulation and can improve production titers.

Combinatorial Biosynthesis: The enzymes within the platensimycin biosynthetic pathway exhibit a degree of substrate promiscuity. researchgate.net By introducing different precursor molecules (e.g., analogues of the aminobenzoic acid starter unit) into the fermentation process of an engineered strain, the biosynthetic machinery can incorporate these new building blocks to create novel derivatives.

Enzyme Engineering: The genes encoding specific enzymes in the pathway can be mutated or swapped with genes from other natural product pathways. This can alter the structure of the final product, leading to a diverse library of new compounds. isomerase.comscholaris.ca

These synthetic biology techniques leverage the cell's own machinery to build complex molecules, offering a sustainable and innovative route to generate libraries of this compound analogues for screening and development. researchgate.net

Development of Robust and Scalable Production Methods for Research Applications

A critical aspect of advancing research on this compound and its analogues is the ability to produce sufficient quantities of the compound. Initial production from the wild-type Streptomyces platensis strain was low, yielding approximately 3 mg/L. rsc.org Significant efforts in fermentation optimization and metabolic engineering have led to substantial improvements.

Research has focused on several areas:

Medium Optimization: The development of chemically defined or semi-defined production media has been crucial. nih.gov By systematically manipulating carbon and nitrogen sources, as well as inorganic salts, researchers have created optimized media that significantly boost antibiotic yields. nih.gov

Metabolic Engineering: A major breakthrough came from identifying and inactivating the gene for a pathway-specific transcriptional repressor (ptmR1). nih.gov Deleting this gene in S. platensis resulted in mutant strains that overproduced platensimycin, with some yielding hundreds of times more than the original strain. nih.govnih.gov

Process Scale-Up: Fermentation processes have been successfully scaled from shake flasks to large-scale fermentors (e.g., 150-L to 600-L tanks). rsc.orgnih.gov This has enabled the production of gram-scale quantities of platensimycin, which is essential for extensive preclinical testing and further derivatization studies. nih.gov

Table 2: Improvements in Platensimycin Production Titer

| Strain / Condition | Titer (Yield) | Improvement Strategy | Reference(s) |

| Original S. platensis Strain | ~3 mg/L | Wild-type fermentation. | rsc.org |

| S. platensis (Optimized Media) | 180 mg/L | Optimization of seed and production media. | rsc.org |

| S. platensis SB12026 (ΔptmR1)** | 310 mg/L | Inactivation of the ptmR1 transcriptional repressor gene. | nih.gov |

| S. platensis SB12026 (Optimized Fermentation) | 1560 mg/L | Fermentation medium optimization (soluble starch, soybean flour, etc.) in a 15-L fermentor. | nih.gov |

Conceptual Advancements in Fatty Acid Synthesis Inhibition as an Antimicrobial Strategy

This compound's mechanism of action—the inhibition of bacterial type II fatty acid synthesis (FASII)—validates this pathway as a prime target for novel antibiotics. nih.govnih.gov The FASII system is essential for building bacterial cell membranes and is structurally distinct from the type I fatty acid synthase (FASI) found in mammals, which allows for selective targeting and potentially fewer side effects. nih.govmdpi.com

Platensimycin specifically inhibits the β-ketoacyl-acyl carrier protein synthase enzymes FabF and FabB. mdpi.commdpi.com It binds to the acyl-enzyme intermediate, effectively blocking the elongation step of fatty acid biosynthesis. nih.gov

Conceptual advancements in this area include:

Targeting Multiple Enzymes: While platensimycin primarily targets FabF, the related natural product platencin (B21511) is a dual inhibitor of both FabF and FabH, another key condensing enzyme in the pathway. mdpi.commdpi.com This multi-target approach could potentially reduce the frequency of resistance development. nih.gov

Overcoming Resistance: A key challenge for FASII inhibitors is that some bacteria can bypass the inhibition by incorporating exogenous fatty acids from their environment. nih.govnih.gov This makes the development of broad-spectrum drugs targeting this pathway difficult. nih.gov Therefore, a pathogen-specific approach, designing inhibitors with very high affinity for the target enzyme of a particular pathogen, is considered a more viable strategy. nih.gov

Exploring Other FASII Enzymes: While much focus has been on the condensing enzymes (FabF/B/H), other enzymes in the FASII pathway, such as FabI, FabG, and FabZ, are also being explored as potential targets for new inhibitors. researchgate.netbohrium.com

The study of this compound continues to provide crucial insights into the promise and challenges of targeting bacterial fatty acid synthesis as an antimicrobial strategy. researchgate.net

Optimizing Pharmacokinetic Properties of this compound Analogues for Enhanced Efficacy

A major obstacle preventing the clinical development of platensimycin has been its unfavorable pharmacokinetic (PK) properties, particularly a high rate of clearance from the body, which leads to low systemic exposure. nih.govnih.gov Consequently, a significant research focus has been on designing analogues with improved PK profiles to enhance their therapeutic efficacy. ontosight.aiacs.org

Initial studies showed that while platensimycin was effective, it required continuous infusion to maintain therapeutic concentrations in animal models, which is not a practical delivery method for patients. nih.gov To address this, medicinal chemistry efforts have aimed to modify the platensimycin scaffold to improve its stability and reduce its clearance rate.

Recent work has shown promising results. By creating a library of derivatives, researchers identified compounds that not only retained potent antibacterial activity but also exhibited improved PK profiles. mdpi.comnih.gov For example, specific analogues showed different plasma protein binding affinities and greater stability in human hepatic microsome assays. nih.gov These optimized properties translated directly to improved in vivo efficacy. Several new analogues demonstrated superior effectiveness compared to the parent platensimycin in mouse models of both systemic (peritonitis) and localized (skin) infections caused by S. aureus. nih.gov

These findings underscore that the poor pharmacokinetics of the original platensimycin scaffold is not an insurmountable barrier. nih.gov Through targeted chemical modifications, it is possible to develop analogues that possess the necessary potency and drug-like properties to be considered viable candidates for future antibiotic development. nih.gov

Q & A

Q. What is the mechanism of action of Platensimycin B2, and how does it differ from other derivatives in targeting bacterial fatty acid synthesis?

this compound inhibits bacterial growth by selectively binding to the acyl-enzyme intermediate of FabF/B condensing enzymes, critical for fatty acid biosynthesis. Unlike earlier derivatives (e.g., platensimycin), its modified cyclohexenone structure enhances stability under physiological conditions . To confirm target specificity:

Q. What experimental strategies are recommended for synthesizing and characterizing this compound analogs?

Semi-synthesis via Schiff base formation is a common approach:

- Start with the platensimycin core structure.

- Introduce oxime, hydrazine, or hydrazide groups at the keto position of the cyclohexenone ring.

- Validate purity via HPLC (>95%) and structural identity using NMR (¹H, ¹³C) and high-resolution mass spectrometry .

- Include stability testing in simulated assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out decomposition artifacts .

Q. How can researchers assess the antibacterial efficacy of this compound against multidrug-resistant strains?

Follow CLSI guidelines for broth microdilution assays:

- Test against Staphylococcus aureus (MRSA, VRSA), Enterococcus (VRE), and other Gram-positive pathogens.

- Include positive controls (e.g., vancomycin) and solvent controls.

- Report MIC values in μg mL⁻¹ (see Table 1).

Table 1 : Representative MIC Data for this compound Derivatives

| Compound | MRSA (μg mL⁻¹) | VRE (μg mL⁻¹) | Stability (24h, pH 7.4) |

|---|---|---|---|

| B2 (Parent) | 1.0–2.0 | 4.0–8.0 | >90% intact |

| Derivative 17 | 1.0–2.0 | 4.0–8.0 | >85% intact |

| Derivative 9 | 16.0–64.0 | 32.0–64.0 | <50% intact |

Advanced Research Questions

Q. How can structural modifications to this compound optimize its bioactivity while minimizing off-target effects?

Use a combination of computational and experimental approaches:

- Docking studies : Model interactions with ecFabF(C163Q) mutants to identify key binding residues. Focus on hydrogen bonding (e.g., cyclohexenone keto group) and hydrophobic interactions .

- SAR analysis : Systematically replace functional groups (e.g., oxime vs. hydrazide) and correlate changes with MIC values and enzymatic inhibition (IC₅₀).

- Toxicity screening : Use mammalian cell lines (e.g., HEK293) to assess cytotoxicity at therapeutic concentrations .

Q. What methodologies resolve contradictions in MIC data between this compound derivatives?

Discrepancies may arise from assay conditions or compound stability. Mitigate by:

Q. How can researchers design robust in vivo studies to evaluate this compound’s efficacy without observed toxicity?

Adopt a tiered approach:

- Pharmacokinetics : Measure plasma half-life (t₁/₂), tissue distribution, and metabolite profiling in murine models.

- Infection models : Use neutropenic mice inoculated with MRSA (1 × 10⁶ CFU per thigh). Administer B2 intravenously (10–50 mg kg⁻¹) and compare bacterial load reduction vs. vehicle controls.

- Toxicity endpoints : Monitor weight loss, organ histopathology, and serum biomarkers (e.g., ALT, creatinine) .

Methodological Best Practices

- Reproducibility : Document synthesis protocols and assay conditions in line with the Beilstein Journal of Organic Chemistry guidelines (e.g., detailed Supplementary Information for >5 compounds) .

- Data rigor : Report numerical data to ≤3 significant figures, justified by instrument precision (e.g., MIC values rounded to nearest μg mL⁻¹) .

- Ethical compliance : Obtain institutional approval for in vivo studies and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.